![molecular formula C13H9N5 B14620692 4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 60269-82-1](/img/structure/B14620692.png)
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction is carried out in ethanol containing sodium acetate at 0–5°C . The structures of the products are confirmed through elemental and spectral analysis, including mass spectrometry (MS), infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
科学的研究の応用
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitrypanosomal agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their antitrypanosomal and antimicrobial activities.
Thieno[2,3-b]pyridines: Exhibits a broad range of biological activities, including anticancer properties.
1,3,4-Thiadiazoles: Studied for their potential as antimicrobial and anticancer agents.
Uniqueness
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
60269-82-1 |
|---|---|
分子式 |
C13H9N5 |
分子量 |
235.24 g/mol |
IUPAC名 |
4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
InChI |
InChI=1S/C13H9N5/c1-9-12(8-14)15-16-13-7-11(17-18(9)13)10-5-3-2-4-6-10/h2-7H,1H3 |
InChIキー |
RPJFRFXYWKEGQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NC2=CC(=NN12)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



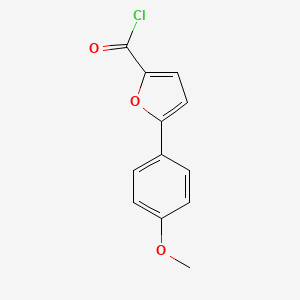
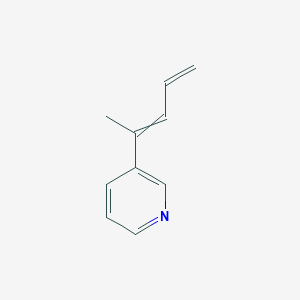

![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)
![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)
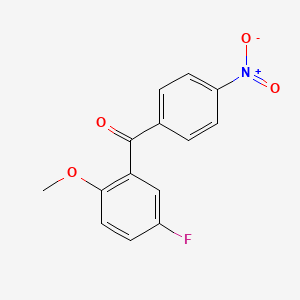
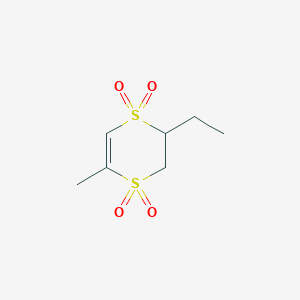
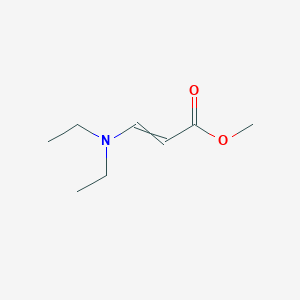

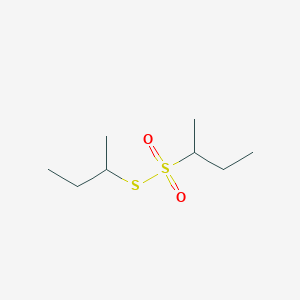
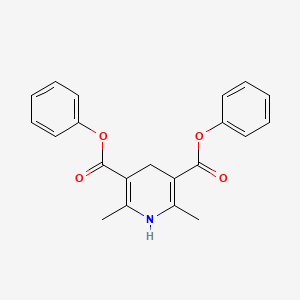
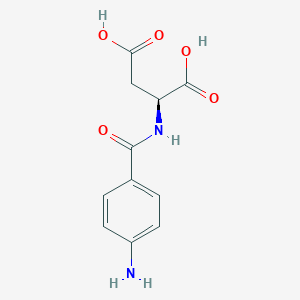
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
